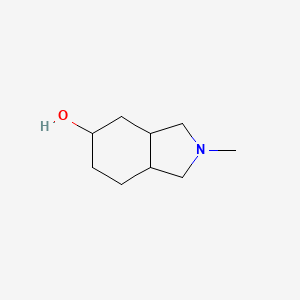
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator that plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation.
Mecanismo De Acción
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its pharmacological effects by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of vascular tone, angiogenesis, and inflammation. By inhibiting 20-HETE synthesis, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide reduces vasoconstriction, angiogenesis, and inflammation, leading to its potential therapeutic effects in various disease conditions.
Biochemical and Physiological Effects:
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit tumor growth and angiogenesis by reducing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In hypertension research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to lower blood pressure and improve endothelial function by reducing vasoconstriction and oxidative stress. In inflammation research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to reduce inflammatory cytokine production and improve tissue injury by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity for 20-HETE synthase, which reduces the risk of off-target effects. Another advantage is its ability to inhibit 20-HETE synthesis in various cell types and tissues, making it a versatile tool for studying the role of 20-HETE in various disease conditions. However, one of the major limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in in vivo experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in preclinical studies.
Direcciones Futuras
There are several future directions for research on N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One direction is to further elucidate the mechanisms of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in various disease conditions, including cancer, hypertension, and inflammation. Another direction is to optimize the pharmacokinetics and pharmacodynamics of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide to improve its bioavailability and effectiveness in in vivo experiments. Additionally, future studies should investigate the potential synergistic effects of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide with other therapeutic agents, such as chemotherapy drugs, antihypertensive drugs, and anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in humans, and to determine its potential as a novel therapeutic agent for various disease conditions.
Métodos De Síntesis
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst to form the intermediate 3-(4-methoxyphenyl)-3-hydroxytetrahydrofuran. This intermediate is then reacted with chloromethyl ethylsulfone in the presence of a base to yield the final product, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Aplicaciones Científicas De Investigación
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been widely studied for its potential therapeutic applications in various disease conditions, including cancer, hypertension, and inflammation. In cancer research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit tumor growth and angiogenesis in various preclinical models, suggesting its potential as a novel anti-cancer agent. In hypertension research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to lower blood pressure and improve endothelial function in animal models, suggesting its potential as a new class of antihypertensive drugs. In inflammation research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to reduce inflammatory cytokine production and improve tissue injury in various disease models, suggesting its potential as a new anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-13-4-2-12(3-5-13)6-9-21(17,18)15-10-14(16)7-8-20-11-14/h2-5,15-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCTVALBQSYTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

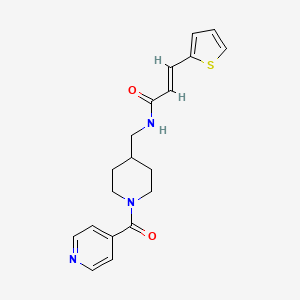
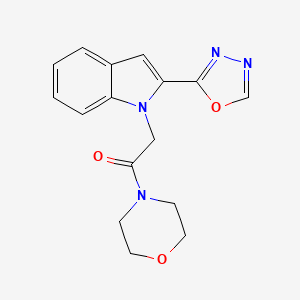
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)
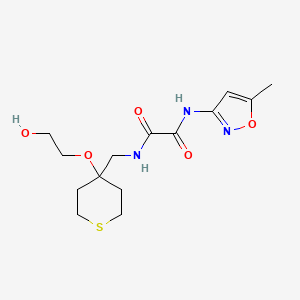

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

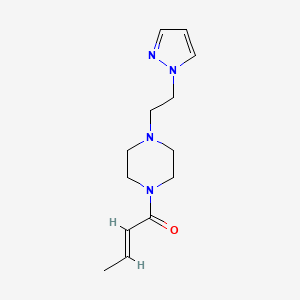

![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)
